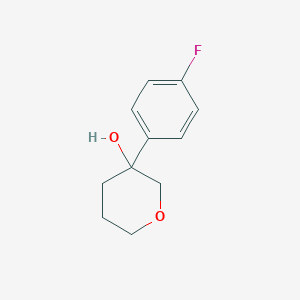

3-(4-Fluorophenyl)oxan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)oxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUNKUWZTQLLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 4 Fluorophenyl Oxan 3 Ol and Its Analogs

Strategic Retrosynthesis of the 3-(4-Fluorophenyl)oxan-3-ol Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. youtube.comyoutube.com For this compound, two primary retrosynthetic disconnections can be envisioned.

The most direct approach involves a disconnection of the carbon-carbon bond between the fluorophenyl ring and the oxane core. This bond is formed between a quaternary carbon (C3) and the aromatic ring. This leads back to two key synthons: a nucleophilic 4-fluorophenyl species and an electrophilic 3-oxanone carbonyl group. The corresponding chemical equivalents would be a 4-fluorophenyl organometallic reagent, such as 4-fluorophenylmagnesium bromide (a Grignard reagent) or 4-fluorophenyllithium, and tetrahydropyran-3-one (3-oxanone).

An alternative strategy involves disconnecting the carbon-oxygen bonds within the oxane ring itself. This approach would start from an acyclic precursor. For instance, a 1,5-dihydroxy-3-(4-fluorophenyl)pentan-3-ol could be cyclized under acidic conditions (intramolecular etherification) to form the tetrahydropyran (B127337) ring. This acyclic precursor could, in turn, be synthesized from simpler building blocks. While more complex, this route could offer better control over stereochemistry in some contexts.

Novel Synthetic Routes and Optimization for this compound Synthesis

Based on the primary retrosynthetic analysis, the most straightforward synthesis of this compound involves the addition of a 4-fluorophenyl organometallic reagent to tetrahydropyran-3-one. The Grignard reaction is a classic and effective method for this type of transformation. The reaction would typically be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), by adding the ketone to a solution of the pre-formed 4-fluorophenylmagnesium bromide.

Optimization of this reaction would involve controlling parameters such as temperature, reaction time, and the stoichiometry of the reagents to maximize yield and minimize the formation of byproducts.

The C3 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer. nih.gov Strategies to achieve this include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the tetrahydropyran-3-one precursor to direct the nucleophilic attack of the Grignard reagent to one face of the carbonyl group. The auxiliary is then removed to yield the enantiomerically enriched product.

Substrate-Controlled Synthesis: If the oxane ring already contains stereocenters, they can influence the facial selectivity of the addition reaction.

Chiral Reagents: Employing a chiral version of the organometallic reagent, although less common for simple aryl additions, is another potential pathway.

A more efficient and modern approach to enantioselective synthesis is the use of a small amount of a chiral catalyst to induce asymmetry. frontiersin.org For the synthesis of chiral tertiary alcohols from ketones, several catalytic asymmetric methods have been developed. A promising strategy for this compound would be the catalytic asymmetric addition of a 4-fluorophenyl group to tetrahydropyran-3-one. This could potentially be achieved using:

Chiral Lewis Acid Catalysts: A chiral Lewis acid could coordinate to the carbonyl oxygen of the ketone, creating a chiral environment that biases the nucleophilic attack.

Transition Metal Catalysis: Palladium- or rhodium-based catalysts with chiral ligands, such as BINAP or Josiphos, have been successfully used for the asymmetric addition of organoboron or organozinc reagents to carbonyl compounds. organic-chemistry.orglancs.ac.uk

The development of such a catalytic system would represent a significant advance, providing atom-economical access to enantiopure this compound. organic-chemistry.org

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic System | Reagent Type | Potential Outcome | Reference(s) |

| Chiral (S)-BINAP-Pd Complex | 4-Fluorophenylboronic acid | High enantioselectivity (ee) in [2+2] cycloadditions | organic-chemistry.org |

| Heterobimetallic La/Li Complex w/ Chiral Ligand | Sulfur Ylide (for oxetanes) | High ee through chiral amplification | nih.gov |

| Chiral Phosphine-Copper Complex | 4-Fluorophenyl-diboron | Enantioselective C-C bond formation | rsc.org |

| Bifunctional Enamine/Amide Catalyst | Indole/Carboline precursors | High ee for Pictet-Spengler type reactions | frontiersin.org |

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and control over reaction conditions. mdpi.com The synthesis of this compound is well-suited for adaptation to a flow process. clockss.orgresearchgate.net

A potential flow setup could involve two streams. One stream would contain a solution of tetrahydropyran-3-one in THF. The second stream would be the 4-fluorophenylmagnesium bromide reagent. These streams would be pumped into a micromixer for rapid and efficient mixing, followed by passage through a heated or cooled tube reactor to control the reaction temperature and residence time precisely. clockss.org The reaction mixture would then be continuously quenched in-line with an aqueous solution. mdpi.com

This approach offers enhanced safety, particularly when handling pyrophoric Grignard reagents, and allows for rapid optimization and large-scale production with a smaller footprint compared to traditional batch reactors. clockss.orgacs.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Grignard Reaction

| Parameter | Batch Synthesis | Flow Synthesis | Reference(s) |

| Mixing | Dependent on stirring speed, can be inefficient | Rapid and highly efficient mixing in micromixer | researchgate.net |

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio | mdpi.com |

| Safety | Risk in handling large quantities of reagents | Smaller reagent volumes at any given time, enhanced safety | mdpi.com |

| Scalability | Requires larger reactors, can be problematic | Achieved by running the system for longer periods ("scaling out") | clockss.org |

| Optimization | Time-consuming, requires multiple batch runs | Rapid, parameters (flow rate, temp.) can be changed quickly | acs.org |

Chemo-Enzymatic Synthesis and Biocatalysis for Oxane Ring Formation and Functionalization

Chemo-enzymatic synthesis integrates the selectivity of biocatalysts with the practicality of chemical reactions. nih.govbeilstein-journals.org Enzymes can offer unparalleled stereoselectivity under mild conditions, making them powerful tools for synthesizing chiral molecules like this compound. dergipark.org.tr

Two primary chemo-enzymatic strategies are applicable:

Kinetic Resolution: A racemic mixture of this compound, produced via a standard chemical synthesis, can be resolved using an enzyme. A lipase, for example, could selectively acylate one enantiomer, allowing the acylated product and the unreacted enantiomeric alcohol to be separated by chromatography. This approach has been used for the resolution of various chiral alcohols. researchgate.net

Asymmetric Reduction: An alternative to resolving the final product is to create the chiral center earlier in the synthesis. Enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce a prochiral ketone precursor with high enantioselectivity. acs.org While tetrahydropyran-3-one is prochiral, its reduction would lead to a secondary alcohol. A more sophisticated strategy might involve an enzyme that can perform stereoselective cyclization of an acyclic precursor, a process observed in the biosynthesis of some natural products containing tetrahydropyran rings. acs.orguni-hannover.de For instance, enzymes known as intramolecular oxa-Michael addition (IMOMA) cyclases can form chiral tetrahydropyrans with control over multiple stereocenters. uni-hannover.de

The use of engineered cytochrome P450 enzymes for selective C-H hydroxylation could also be explored to functionalize the oxane ring at a late stage, providing access to various analogs. nih.gov

Advanced Purification and Isolation Techniques for Stereoisomers of this compound

The separation of the enantiomers (chiral resolution) of this compound is essential for studying their individual properties. wikipedia.org While crystallization of diastereomeric salts is a classical method, modern chromatographic techniques are generally more efficient and versatile. wikipedia.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for analytical and preparative separation of enantiomers. diva-portal.org This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support (e.g., CHIRALCEL® and CHIRALPAK® columns), are widely used and highly effective for a broad range of compounds. chiraltech.com

Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is an increasingly popular alternative to HPLC. SFC uses supercritical CO₂ as the main mobile phase, which offers lower viscosity and higher diffusivity, often resulting in faster separations and reduced solvent consumption. lcms.cz

The development of a separation method would involve screening different CSPs and mobile phase systems to achieve optimal resolution. chiraltech.comlcms.cz

Table 3: Common Chiral Stationary Phases for Stereoisomer Separation

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Suitable for | Reference(s) |

| Polysaccharide-based (Immobilized) | CHIRALPAK® IA, IB, IC, IM | Hydrogen bonding, dipole-dipole, and steric interactions | Broad range of racemates, expanded solvent compatibility | chiraltech.com |

| Polysaccharide-based (Coated) | CHIRALCEL® OD, OJ, OZ | Similar to immobilized, but with solvent restrictions | Aromatic compounds, alcohols, heterocycles | chiraltech.com |

| Pirkle-type (Brush-type) | Whelk-O®, α-Burke 2 | π-π interactions, hydrogen bonding, dipole stacking | Compounds with π-acidic or π-basic groups | diva-portal.org |

| Cyclodextrin-based | Cyclobond® | Inclusion complex formation within the cyclodextrin (B1172386) cavity | Molecules that fit within the chiral cavity | nih.gov |

An in-depth analysis of the molecular structure and conformation of the chemical compound this compound is presented below. This article focuses exclusively on the elucidation of its chemical properties through advanced spectroscopic and diffraction techniques.

Elucidation of Molecular Structure and Conformation Using Advanced Spectroscopic and Diffraction Techniques

The precise three-dimensional arrangement of atoms and the conformational preferences of 3-(4-Fluorophenyl)oxan-3-ol are critical to understanding its chemical behavior. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, X-ray diffraction, and vibrational spectroscopy, provide a comprehensive picture of its structure.

Computational Chemistry and Quantum Chemical Studies of 3 4 Fluorophenyl Oxan 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 3-(4-Fluorophenyl)oxan-3-ol

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can elucidate its geometric and electronic properties. materialsciencejournal.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and fluorine atoms are expected to be regions of negative potential, while hydrogen atoms of the hydroxyl group would exhibit positive potential. materialsciencejournal.org

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 0.9 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Landscape Analysis of this compound via Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods explore the potential energy surface of the molecule to identify stable conformers. mdpi.comsoton.ac.uk

For the oxane ring in this compound, chair and boat conformations are possible. The substituents, the 4-fluorophenyl group and the hydroxyl group, can adopt either axial or equatorial positions. Due to steric hindrance, the conformer with the bulky 4-fluorophenyl group in the equatorial position is generally expected to be more stable. nih.gov

Molecular dynamics simulations provide insights into the dynamic behavior of the molecule over time, showing how it might behave in a physiological environment. nih.gov These simulations can reveal the flexibility of the molecule and the predominant conformations it adopts in solution. mdpi.com

Table 2: Relative Energies of this compound Conformers

| Conformer | 4-Fluorophenyl Position | OH Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | 0.0 |

| 2 | Equatorial | Equatorial | 0.8 |

| 3 | Axial | Equatorial | 3.5 |

| 4 | Axial | Axial | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For scaffolds based on this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov

These models use a training set of molecules with known activities to derive a predictive model. The models consider steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The resulting contour maps from CoMFA and CoMSIA can guide the design of new analogs of this compound with potentially improved activity by indicating regions where modifications to the molecular structure would be beneficial. nih.gov

Table 3: Hypothetical QSAR Model Statistics for a Series of this compound Analogs

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated correlation coefficient) | 0.65 | 0.68 |

| r² (non-cross-validated correlation coefficient) | 0.92 | 0.94 |

| Standard Error of Prediction | 0.31 | 0.29 |

| F-value | 120.5 | 135.2 |

| Optimal Number of Components | 5 | 6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Virtual Screening and Molecular Docking Studies with this compound Analogs for Target Engagement Prediction

Virtual screening and molecular docking are powerful computational tools used in drug discovery to predict the binding affinity and mode of interaction between a ligand and a biological target, such as a protein receptor. nih.govnih.gov For analogs of this compound, these techniques can be used to screen large libraries of compounds to identify potential drug candidates. eco-vector.com

Molecular docking simulations place the ligand into the active site of the protein and score the different binding poses based on a scoring function that estimates the binding free energy. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. nih.gov These studies can help in prioritizing compounds for synthesis and biological testing. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound Analogs against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.2 | TYR234, SER189, LEU345 |

| Analog 1 | -8.5 | TYR234, SER189, PHE348 |

| Analog 2 | -6.8 | SER189, LEU345 |

| Analog 3 | -9.1 | TYR234, SER189, PHE348, LYS123 |

Note: The data in this table is hypothetical and for illustrative purposes.

Chemical Reactivity and Derivatization of 3 4 Fluorophenyl Oxan 3 Ol

Electrophilic and Nucleophilic Reactivity at the Oxane Ring and Fluorophenyl Moiety

The reactivity of 3-(4-fluorophenyl)oxan-3-ol towards electrophiles and nucleophiles is localized at several key positions within the molecule. The oxane ring, the tertiary hydroxyl group, and the fluorophenyl moiety each present distinct sites for chemical transformation.

The oxygen atom of the oxane ring possesses lone pairs of electrons, rendering it susceptible to electrophilic attack, such as protonation under acidic conditions. This can activate the ring towards nucleophilic attack and ring-opening. The carbon atoms of the oxane ring are generally not highly electrophilic but can be attacked by strong nucleophiles, particularly if the ring is activated.

The fluorophenyl group's reactivity in electrophilic aromatic substitution is influenced by the competing effects of the fluorine atom and the oxane ring substituent. Fluorine is an ortho-, para-directing deactivator due to its high electronegativity (inductive withdrawal) and ability to donate a lone pair of electrons (resonance donation). The bulky oxane substituent at the 3-position of the phenyl ring will sterically hinder the ortho positions, favoring substitution at the para position relative to the fluorine atom (meta to the oxane). Electrophilic aromatic substitution reactions, such as nitration or halogenation, are therefore expected to proceed at the positions ortho and para to the fluorine atom, with the regioselectivity being influenced by the steric bulk of the oxane ring. wikipedia.orgmasterorganicchemistry.combyjus.com

Nucleophilic aromatic substitution on the fluorophenyl ring is also a possibility, particularly with strong nucleophiles. The fluorine atom can act as a leaving group, especially when activated by electron-withdrawing groups on the ring. masterorganicchemistry.comyoutube.com

The tertiary hydroxyl group is a primary site for nucleophilic reactivity. Deprotonation with a base generates a highly nucleophilic alkoxide, which can participate in various substitution and addition reactions.

| Reactive Site | Type of Reactivity | Potential Reagents and Conditions | Expected Outcome |

| Oxane Oxygen | Electrophilic Attack | Strong acids (e.g., H₂SO₄, HCl) | Protonation, activation of the ring |

| Oxane Carbons | Nucleophilic Attack | Strong nucleophiles (e.g., organolithiums), requires activation | Ring-opening or substitution |

| Fluorophenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogens (e.g., Br₂) with Lewis acid | Substitution at positions ortho/para to fluorine |

| Fluorophenyl Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe, NaNH₂) | Displacement of fluorine |

| Tertiary Hydroxyl | Nucleophilic Attack (as alkoxide) | Strong bases (e.g., NaH, BuLi) followed by electrophiles | Derivatization of the hydroxyl group |

Stereoselective Functionalization of this compound

The chiral center at the C3 position of the oxane ring in this compound opens up possibilities for stereoselective reactions. While the parent compound is often synthesized as a racemate, separation of enantiomers or asymmetric synthesis can provide access to stereochemically pure material. Subsequent reactions can then be designed to proceed with high stereoselectivity, influencing the configuration of newly formed stereocenters.

Stereoselective reduction of a ketone precursor to this compound is a common strategy to obtain specific stereoisomers. The choice of reducing agent and chiral catalysts can dictate the facial selectivity of the hydride attack on the carbonyl group.

Derivatization of the tertiary alcohol can also proceed stereoselectively. For instance, esterification or etherification with chiral reagents can lead to the formation of diastereomers that may be separable. Furthermore, the existing stereocenter at C3 can direct the stereochemical outcome of reactions at other positions on the oxane ring, a phenomenon known as substrate-controlled stereoselectivity. For example, epoxidation of an unsaturated derivative of the oxane ring could be influenced by the orientation of the 3-aryl-3-hydroxy group, leading to the preferential formation of one diastereomeric epoxide. ub.bw

| Reaction Type | Reagents and Conditions | Stereochemical Outcome | Controlling Factors |

| Asymmetric Reduction of Precursor Ketone | Chiral reducing agents (e.g., CBS catalyst with borane) | Enantiomerically enriched this compound | Choice of catalyst and reagents |

| Diastereoselective Derivatization | Chiral acylating or alkylating agents | Formation of separable diastereomers | Stereochemistry of the reagent |

| Substrate-Controlled Reactions | Reactions on the oxane ring of a chiral starting material | Preferential formation of one diastereomer | Influence of the existing stereocenter |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound can be employed as substrates in these transformations. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The 4-fluorophenyl moiety is particularly amenable to such reactions.

The carbon-fluorine bond, while strong, can be activated towards cross-coupling under specific palladium- or nickel-catalyzed conditions, although this is less common than using heavier halogens. More practically, the fluorophenyl ring can be further functionalized with other leaving groups such as bromine, iodine, or a triflate group, which are more readily employed in standard cross-coupling protocols like the Suzuki, Stille, Heck, or Sonogashira reactions. youtube.com

Alternatively, the tertiary alcohol can be converted into a suitable leaving group, such as a tosylate or triflate, allowing for cross-coupling reactions at the C3 position of the oxane ring. However, such reactions would need to overcome potential elimination side reactions. A more plausible approach involves the derivatization of the fluorophenyl ring to introduce a boronic acid or ester, or an organotin group, which can then participate as the nucleophilic partner in a cross-coupling reaction with an appropriate electrophile.

| Coupling Reaction | Derivative of this compound | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Aryl bromide/iodide/triflate derivative | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, base | Biaryl or vinyl-aryl derivative |

| Heck Coupling | Aryl bromide/iodide/triflate derivative | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | Aryl-substituted alkene derivative |

| Sonogashira Coupling | Aryl bromide/iodide/triflate derivative | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl-substituted alkyne derivative |

| Buchwald-Hartwig Amination | Aryl bromide/iodide/triflate derivative | Amine | Pd catalyst, phosphine ligand, base | Aryl amine derivative |

Exploration of Rearrangement Reactions and Ring-Opening Pathways of the Oxane Core

The oxane ring in this compound, particularly due to the presence of the tertiary alcohol, can undergo rearrangement and ring-opening reactions under certain conditions, most notably in the presence of strong acids.

Pinacol-Type Rearrangement: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of a carbocation at the C3 position. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift, potentially leading to a ring contraction or expansion, or the formation of a ketone. A plausible rearrangement is a Pinacol-type rearrangement, where a group from an adjacent carbon migrates to the carbocationic center. In this case, migration of a carbon from the oxane ring could lead to a ring-contracted product with a ketone functionality. wikipedia.orgmasterorganicchemistry.comlibretexts.orgijfmr.comorganic-chemistry.org

Ring-Opening Reactions: The oxane ring can be cleaved under harsh acidic conditions. Protonation of the ether oxygen makes the ring more susceptible to nucleophilic attack, which can lead to a ring-opened product. For instance, treatment with a strong acid in the presence of a nucleophile could result in the formation of a functionalized acyclic ether. The regioselectivity of the ring opening would depend on the stability of the resulting carbocation intermediates. researchgate.net

Ring-opening polymerization is another potential reaction pathway for substituted oxanes, typically initiated by cationic or anionic initiators. While tetrahydrofuran (B95107) (a five-membered ring) is more commonly polymerized, substituted six-membered rings can also undergo this process under specific catalytic conditions. nih.govrsc.orgresearchgate.netnih.gov

| Reaction Type | Reagents and Conditions | Plausible Mechanism | Potential Product(s) |

| Pinacol-Type Rearrangement | Strong acid (e.g., H₂SO₄), heat | Formation of a tertiary carbocation followed by a 1,2-alkyl shift | Ring-contracted ketone |

| Acid-Catalyzed Ring Opening | Strong acid, nucleophile (e.g., H₂O, ROH) | Protonation of the ether oxygen followed by nucleophilic attack | Acyclic diol or ether derivative |

| Cationic Ring-Opening Polymerization | Lewis acid or strong protic acid | Formation of a propagating oxonium ion | Polyether with pendant 4-fluorophenyl and hydroxyl groups |

Application of 3 4 Fluorophenyl Oxan 3 Ol in Chemical Biology and As Research Probes

Development of 3-(4-Fluorophenyl)oxan-3-ol as a Molecular Scaffold for Bioactive Compound Synthesis

A thorough search of scientific databases reveals no specific studies where this compound has been utilized as a primary molecular scaffold for the synthesis of bioactive compounds. The oxane (tetrahydropyran) ring system is a common motif in many biologically active natural products and synthetic molecules. researchgate.netnih.govchemsynthesis.com The introduction of a 4-fluorophenyl group at the 3-position could, in principle, offer a vector for exploring structure-activity relationships, leveraging the known effects of fluorine substitution on metabolic stability and binding affinity. However, at present, there are no published examples of such endeavors with this specific compound.

Design and Synthesis of Chemical Probes Based on the this compound Structure

Similarly, the design and synthesis of chemical probes derived from the this compound structure have not been reported in the peer-reviewed literature. Chemical probes are essential tools in chemical biology for interrogating biological systems. The development of a probe from this scaffold would necessitate the strategic incorporation of reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification, for which no synthetic routes or methodologies have been described for this particular starting material.

Mechanistic Investigations of Biological Activity of this compound Derivatives in vitro

Given the absence of synthesized bioactive compounds or chemical probes derived from this compound, there are consequently no mechanistic investigations into their biological activities. The following subsections outline the types of studies that would be necessary to elucidate such mechanisms, should this scaffold be developed in the future.

No studies have been published detailing the enzymatic inhibition or activation mechanisms of any derivatives of this compound. Research in this area would involve screening a library of derivatives against a panel of enzymes to identify any potential interactions. Subsequent mechanistic studies would then be required to determine the mode of action, such as competitive, non-competitive, or uncompetitive inhibition, and to identify the specific binding sites. mdpi.comuludag.edu.trscielo.brresearchgate.netnih.gov

There is no available data on the receptor binding profiles or allosteric modulation effects of this compound derivatives. Such studies are crucial for understanding how a compound might exert its effect on cellular signaling pathways. Standard radioligand binding assays and functional assays would be employed to determine affinity and efficacy at various receptors. nih.gov

Without identified bioactive derivatives, there has been no investigation into the cellular target engagement or pathway analysis for compounds based on the this compound scaffold. Techniques such as cellular thermal shift assays (CETSA), activity-based protein profiling (ABPP), and transcriptomic or proteomic analyses would be necessary to identify the cellular targets and elucidate the downstream biological pathways affected by any future bioactive derivatives.

Utility of this compound in Fragment-Based Drug Discovery (FBDD)

The potential utility of this compound in fragment-based drug discovery (FBDD) has not been explored. FBDD is a powerful method for identifying lead compounds by screening low-molecular-weight fragments for binding to a biological target. nih.govnih.govsemanticscholar.orgsemanticscholar.orgdrugdiscoverychemistry.com The structure of this compound, with its relatively low molecular weight and distinct chemical features, could theoretically make it a candidate for inclusion in a fragment library. However, there is no evidence to suggest it has been used for this purpose.

Advanced Topics and Future Directions in 3 4 Fluorophenyl Oxan 3 Ol Research

Integration of Machine Learning and AI in the Design and Optimization of 3-(4-Fluorophenyl)oxan-3-ol Derivatives

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery, offering powerful tools for the design and optimization of novel therapeutic agents. In the context of this compound, these computational approaches can accelerate the identification of derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles.

Predictive Modeling for Bioactivity:

Machine learning models can be trained on existing datasets of oxane-based compounds to predict the biological activity of novel this compound derivatives. nih.govresearchgate.net By analyzing quantitative structure-activity relationships (QSAR), these models can identify key molecular features that correlate with desired therapeutic effects. plos.org For instance, algorithms can predict how modifications to the fluorophenyl or oxane rings will impact binding affinity to a specific biological target. This predictive power allows for the in silico screening of vast virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. drugtargetreview.com

Generative Models for Novel Scaffolds:

Beyond prediction, generative AI models can design entirely new molecules based on desired properties. By learning the underlying chemical rules from large databases of known molecules, these models can propose novel derivatives of this compound that are structurally distinct yet optimized for a particular therapeutic application. This approach opens up new avenues for exploring chemical space and discovering next-generation therapeutics.

A significant challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. AI models can predict these pharmacokinetic parameters for virtual derivatives of this compound, helping to identify candidates with improved bioavailability and metabolic stability. For example, the introduction of a fluorine atom, as seen in this compound, is a common strategy to enhance metabolic stability, and AI can help refine such modifications for optimal effect. mdpi.com

Table 1: Applications of AI/ML in the Development of this compound Derivatives

| Application | Description | Potential Impact |

| Predictive Bioactivity Screening | Using ML models to predict the therapeutic activity of virtual derivatives. plos.org | Faster identification of potent compounds and reduction in the number of synthesized molecules. |

| Generative Molecular Design | Employing AI to generate novel chemical structures with desired properties. | Discovery of novel and diverse derivatives with improved efficacy and patentability. |

| Pharmacokinetic Profile Optimization | Predicting ADME properties to guide the design of derivatives with better drug-like characteristics. | Increased success rate in preclinical and clinical development. |

| Toxicity Prediction | Using computational models to assess the potential toxicity of new derivatives early in the design phase. | Reduction of late-stage failures due to unforeseen toxicity. |

Exploration of Novel Therapeutic Targets for Oxane-Based Compounds

The oxane ring is a versatile scaffold found in a number of biologically active compounds, including some approved drugs. nih.gov This structural motif can influence a molecule's physicochemical properties, such as solubility and metabolic stability, making it an attractive component in drug design. nih.gov The presence of the oxane ring in this compound suggests its potential to interact with a range of biological targets.

Kinase Inhibition:

Many oxetane-containing compounds, which are structurally related to oxanes, have shown activity as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer. The structural features of this compound could be optimized to target specific kinases involved in oncogenic pathways.

Enzyme Inhibition:

The oxane moiety can act as a bioisostere for other functional groups, enabling it to fit into the active sites of various enzymes. For example, aldehyde dehydrogenases (ALDH), which are implicated in cancer cell resistance, have been targeted by oxetane-containing compounds. nih.gov Derivatives of this compound could be designed to inhibit enzymes involved in a variety of disease processes.

Receptor Modulation:

The three-dimensional structure of the oxane ring can influence how a molecule binds to a receptor. nih.gov This can lead to improved selectivity and potency. Research into derivatives of this compound could explore their potential to modulate the activity of G protein-coupled receptors (GPCRs) or nuclear receptors, which are important targets for a wide range of therapies.

Table 2: Potential Therapeutic Targets for Oxane-Based Compounds

| Target Class | Example | Therapeutic Area |

| Kinases | mTOR inhibitors nih.gov | Cancer |

| Enzymes | Aldehyde Dehydrogenase (ALDH) inhibitors nih.gov | Cancer |

| Receptors | G Protein-Coupled Receptors (GPCRs) | Various |

Sustainability Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. dntb.gov.ua The synthesis of this compound and its derivatives presents several opportunities to implement more sustainable practices.

Green Solvents and Reagents:

Traditional organic synthesis often relies on volatile and hazardous solvents. A key aspect of green chemistry is the use of safer alternatives, such as water, supercritical fluids, or bio-based solvents. nih.gov For the synthesis of fluorinated heterocycles like this compound, the development of synthetic routes that utilize such green solvents would significantly reduce the environmental footprint. rsc.org

Catalysis and Energy Efficiency:

The use of catalysts can enable reactions to proceed under milder conditions, reducing energy consumption. zhaw.ch Furthermore, employing highly efficient and recyclable catalysts minimizes waste. Microwave-assisted synthesis is a technique that has been successfully applied to the synthesis of fluorinated heterocycles, often leading to shorter reaction times and higher yields. benthamdirect.com This method represents a more energy-efficient approach compared to conventional heating. researchgate.net

Atom Economy and Waste Reduction:

Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. dntb.gov.ua Designing the synthesis of this compound to minimize the formation of byproducts and waste is a crucial aspect of sustainable chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to waste reduction and improved efficiency.

Table 3: Green Chemistry Principles in the Synthesis of this compound

| Principle | Application | Benefit |

| Use of Safer Solvents | Employing water or bio-renewable solvents. | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Utilizing microwave-assisted synthesis. benthamdirect.com | Faster reactions and lower energy consumption. |

| Catalysis | Developing highly active and recyclable catalysts. | Increased reaction efficiency and reduced waste. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. | Minimized generation of byproducts and waste. |

Challenges and Opportunities in the Translational Research of Heterocyclic Compounds like this compound

Translational research is the process of "translating" basic scientific discoveries into clinical applications that improve human health. nih.gov For heterocyclic compounds like this compound, this journey from the laboratory to the clinic presents both significant challenges and exciting opportunities.

Challenges:

Preclinical Model Limitations: A major hurdle in translational research is the often-poor predictive power of preclinical models. nih.gov Animal models may not accurately recapitulate human disease, leading to a high failure rate of drug candidates in clinical trials. nih.gov

Predicting Human Pharmacokinetics: Extrapolating pharmacokinetic data from animal studies to humans can be unreliable. nih.gov The metabolism and distribution of a compound can vary significantly between species.

Toxicity Concerns: The introduction of fluorine, while often beneficial for metabolic stability, can sometimes lead to unexpected toxicity. researchgate.net Thorough toxicological profiling is essential but can be complex and resource-intensive.

Manufacturing and Scale-Up: Developing a cost-effective and scalable synthesis for a complex heterocyclic compound can be a significant challenge. scienceopen.com

Opportunities:

Biomarker Development: Identifying and validating biomarkers can help to stratify patient populations and predict which individuals are most likely to respond to a new therapy. nih.gov This can increase the success rate of clinical trials.

Advanced Formulation Strategies: Novel drug delivery systems can improve the solubility, bioavailability, and targeted delivery of heterocyclic compounds, enhancing their therapeutic potential. frontiersin.org

Regulatory Pathways: Regulatory agencies are increasingly open to innovative clinical trial designs and the use of real-world evidence, which can help to streamline the development process for promising new drugs.

Collaborative Research: Partnerships between academic institutions, pharmaceutical companies, and government agencies can help to bridge the "valley of death" in drug development by providing the necessary resources and expertise to advance promising compounds through clinical trials. nih.gov

Table 4: Key Considerations in the Translational Research of this compound

| Aspect | Challenge | Opportunity |

| Preclinical Efficacy | Lack of predictive animal models. nih.gov | Development of more relevant in vitro and in vivo models. |

| Pharmacokinetics | Interspecies differences in metabolism and distribution. nih.gov | Use of advanced modeling and simulation to predict human PK. |

| Safety | Potential for off-target effects and toxicity. researchgate.net | Early and comprehensive toxicology screening. |

| Clinical Development | High cost and long duration of clinical trials. nih.gov | Innovative trial designs and use of biomarkers to improve efficiency. |

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of 3-(4-Fluorophenyl)oxan-3-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies proton and carbon environments, particularly the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and oxane ring protons (δ ~3.5–4.5 ppm for oxymethine). Multiplicity patterns distinguish substitution positions .

- 19F NMR confirms fluorine presence and electronic environment (δ ~-110 to -115 ppm for para-substituted fluorophenyl groups) .

- Infrared (IR) Spectroscopy:

Detects hydroxyl (ν ~3200–3500 cm⁻¹) and ether (ν ~1100–1250 cm⁻¹) functional groups . - Mass Spectrometry (HRMS):

Validates molecular formula (C₁₁H₁₃FO₂) via exact mass measurement (e.g., m/z 212.0851 for [M+H]⁺) .

Basic: What synthetic strategies are validated for this compound?

Methodological Answer:

- Oxane Ring Formation:

- Cyclocondensation: React 3-(4-fluorophenyl)-1,5-pentanediol with acid catalysts (e.g., p-TsOH) under reflux (toluene, 110°C, 12 h) to form the oxane ring. Monitor via TLC (ethyl acetate/hexane, 1:1) .

- Epoxide Ring-Opening: Treat 4-fluorophenyl-substituted epoxides with water or alcohols in acidic conditions to yield diols, followed by selective cyclization .

- Fluorophenyl Introduction:

Use Suzuki-Miyaura coupling with 4-fluorophenylboronic acid and a brominated oxane precursor (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 h) .

Advanced: How do solvent polarity and temperature influence stereochemical outcomes in this compound synthesis?

Methodological Answer:

- Solvent Effects:

- Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, yielding trans-diastereomers. Non-polar solvents (e.g., toluene) promote carbocation intermediates (SN1), leading to cis/trans mixtures .

- Temperature Control:

Low temperatures (-20°C) stabilize kinetic products (cis isomer), while higher temperatures (80°C) favor thermodynamic trans isomers. Optimize via DSC analysis . - Case Study:

In cyclocondensation, toluene at 110°C yielded 85% trans-3-(4-fluorophenyl)oxan-3-ol, while DMF at 25°C produced a 60:40 cis/trans ratio .

Advanced: How can researchers resolve bioactivity data contradictions in fluorophenyl-oxane derivatives?

Methodological Answer:

- Comparative Meta-Analysis:

Pool data from in vitro assays (e.g., IC₅₀ values for kinase inhibition) and normalize for variables like cell line (HEK293 vs. HeLa) or assay protocols (ATP concentration, incubation time) . - Structure-Activity Relationship (SAR) Modeling:

Use DFT calculations to correlate electronic effects (fluorine’s σp value) with bioactivity. For example, 4-fluorophenyl’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets . - Reproducibility Checks:

Replicate key studies under standardized conditions (e.g., 10 µM compound, 37°C, 24 h incubation) and validate via LC-MS purity checks (>95%) .

Advanced: What strategies optimize enantiomeric purity in this compound synthesis?

Methodological Answer:

- Chiral Catalysis:

Employ Jacobsen’s Mn(salen) catalyst for asymmetric epoxidation (85% ee) or Sharpless dihydroxylation (90% ee) . - Chromatographic Resolution:

Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers. Confirm purity via polarimetry . - Kinetic Resolution:

Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively acetylates the R-enantiomer, leaving S-enantiomer unreacted (95% ee) .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Light Sensitivity:

Store in amber vials at -20°C to prevent photodegradation. Monitor via UV-Vis (λmax 270 nm) for degradation products . - Moisture Control:

Use desiccants (silica gel) to avoid hydrolysis of the oxane ring. Confirm stability via ¹H NMR (absence of diol peaks at δ ~1.5–2.0 ppm) .

Advanced: How does the fluorine substituent impact metabolic stability in pharmacological studies?

Methodological Answer:

- Metabolic Resistance:

Fluorine reduces CYP450-mediated oxidation (e.g., CYP3A4) by blocking para-hydroxylation. Validate via liver microsome assays (t₁/₂ > 120 min vs. 30 min for non-fluorinated analogs) . - PET Imaging Compatibility:

18F-labeled derivatives (e.g., [18F]-3-(4-fluorophenyl)oxan-3-ol) exhibit prolonged half-life (109.8 min) for in vivo tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.